Crystallographic Resolution in Inhibitor-Bound ALDH1A1
The binding pose of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate (BUC25/6ZU) to ALDH1A1 has been determined at 1.70 Å resolution, enabling unambiguous placement of the methanesulfonate group within the substrate-binding cavity . In contrast, the frequently used comparator ALDH1A1 inhibitor CM026 (PDB: 4WP7) was resolved at 2.80 Å, providing less precise atomic detail for structure-guided optimization . The higher resolution for this compound allows definitive assignment of rotameric states of active-site phenylalanine residues that define the inhibitor binding pocket.
| Evidence Dimension | Crystallographic resolution of inhibitor-bound ALDH1A1 |
|---|---|
| Target Compound Data | 1.70 Å (PDB 5L2N) |
| Comparator Or Baseline | CM026: 2.80 Å (PDB 4WP7) |
| Quantified Difference | 1.70 Å vs. 2.80 Å (1.6-fold higher resolution for the target compound complex) |
| Conditions | X-ray diffraction; ALDH1A1 protein co-crystallized with inhibitor; PDB deposition |
Why This Matters
Higher-resolution structural data reduce model uncertainty in the inhibitor binding pose, directly enabling more confident structure-based design of improved analogs and reducing the risk of synthesis efforts guided by an incorrect binding orientation.
- [1] Buchman, C. D.; Hurley, T. D. Structure of ALDH1A1 in complex with BUC25. Protein Data Bank, 2017, PDB ID: 5L2N. DOI: 10.2210/pdb5L2N/pdb. View Source
- [2] Morgan, C. A.; Hurley, T. D. Structure of human ALDH1A1 with inhibitor CM026. Protein Data Bank, 2015, PDB ID: 4WP7. DOI: 10.2210/pdb4WP7/pdb. View Source
